Phenamil methanesulfonate

Description

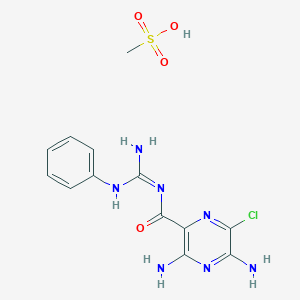

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPIZTURFVSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017614 | |

| Record name | Phenamil methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-94-0 | |

| Record name | Phenamil methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

phenamil methanesulfonate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Phenamil Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a potent analog of amiloride, is a multifaceted small molecule primarily recognized for its robust inhibition of the epithelial sodium channel (ENaC).[1][2] Its mechanism extends beyond ENaC, encompassing the modulation of other ion channels and the activation of significant intracellular signaling pathways. This guide provides a comprehensive overview of phenamil's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences. Its activity as an ENaC inhibitor has positioned it as a research tool for conditions like cystic fibrosis, while its influence on bone morphogenetic protein (BMP) and PPARγ signaling pathways opens avenues for investigation in bone regeneration and metabolic diseases.[1][3][4]

Core Mechanism of Action: Ion Channel Inhibition

Phenamil's primary and most well-characterized mechanism of action is the direct blockade of specific ion channels. This interaction is the initial trigger for its diverse physiological effects.

Inhibition of the Epithelial Sodium Channel (ENaC)

Phenamil is a highly potent, less reversible direct inhibitor of the epithelial sodium channel (ENaC), a key protein in regulating sodium and fluid balance across epithelial tissues.[1][5] By binding to the channel pore, phenamil physically occludes the passage of sodium ions, thereby reducing sodium reabsorption.[5] This action is crucial in tissues such as the airway epithelium and renal collecting ducts.[6] Unlike some ion channel blockers, the inhibitory action of phenamil on ENaC has been shown to be independent of transmembrane voltage.[7] Its development as a therapeutic for cystic fibrosis has been hindered by rapid clearance from the lungs.[6][8]

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Epithelial Sodium Channel Is a Modifier of the Long-Term Nonprogressive Phenotype Associated with F508del CFTR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

phenamil methanesulfonate ENaC inhibitor IC50

An In-depth Technical Guide to Phenamil Methanesulfonate as an Epithelial Sodium Channel (ENaC) Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of the epithelial sodium channel (ENaC). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory constants (IC50), experimental protocols for its characterization, and the key signaling pathways it influences.

Introduction to Phenamil and ENaC

The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium ion transport across the apical membranes of epithelial cells in various tissues, including the kidneys, lungs, and colon.[1][2] This channel plays a vital role in regulating electrolyte balance, blood pressure, and fluid volume.[1][3] Dysregulation of ENaC activity is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid dehydration, and Liddle's syndrome, a form of hereditary hypertension.[2][4]

Phenamil, an analog of amiloride, is a highly potent, less reversible, and more selective blocker of ENaC compared to its parent compound.[5][6] Its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[1] While effective in preclinical studies, the therapeutic potential of phenamil has been limited by its rapid clearance and short half-life in the lungs.[2][4] Nevertheless, it remains an invaluable tool for in vitro and in vivo research into ENaC function and regulation.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of phenamil for ENaC varies depending on the experimental system, cell type, and electrophysiological conditions. The data below, compiled from multiple studies, illustrates this variability.

| Target | Cell/Tissue Type | Experimental Condition | IC50 Value (nM) | Reference |

| ENaC | Not specified | Not specified | 400 | [5][6] |

| ENaC | Not specified | Not specified | 200 | [7] |

| ENaC | Human Bronchial Epithelia | Basal short-circuit current | 75 | [5] |

| ENaC | Ovine Bronchial Epithelia | Basal short-circuit current | 116 | [5] |

| ENaC | Cultured Collecting Duct Principal Cells | Vte (Transepithelial Voltage) | 50 (Benzamil) | [7] |

| ENaCeGFP | HEK293T/17 Cells | Holding Voltage: -60 mV | ~30 (Phenamil Mesylate) | [8] |

| ENaCeGFP | HEK293T/17 Cells | Holding Voltage: 0 mV | ~50 (Phenamil Mesylate) | [8] |

| TRPP3 | Oocytes | Ca2+ uptake assay | 140 | [5][6] |

Note: Phenamil also competitively inhibits the transient receptor potential polycystin-3 (TRPP3) channel.[5]

Experimental Protocols

Determining the inhibitory potential of compounds like phenamil on ENaC requires precise electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes is a widely adopted and robust system for this purpose.

Protocol: ENaC Inhibition Assay using Two-Electrode Voltage-Clamp (TEVC)

This protocol describes the methodology for functionally expressing ENaC in Xenopus oocytes and measuring its inhibition by this compound.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from an adult female Xenopus laevis.[9]

-

Prepare complementary RNA (cRNA) for the three ENaC subunits (α, β, and γ).[9]

-

Microinject the α, β, and γ ENaC cRNAs into the oocytes to ensure functional channel expression at the plasma membrane.[9]

-

Incubate the injected oocytes for 24-48 hours to allow for channel expression.

2. Two-Electrode Voltage-Clamp (TEVC) Measurement:

-

Two days post-injection, place an oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes, one for voltage sensing (Vm) and one for current injection (Ve).[9]

-

Clamp the oocyte membrane potential at a holding potential, typically -60 mV.

-

Record the baseline whole-cell current.

3. Determination of Amiloride-Sensitive Current (ΔIami):

-

To isolate the ENaC-mediated current from background or other channel currents, a specific ENaC inhibitor like amiloride or phenamil is used.[9]

-

Measure the whole-cell current in the absence of an inhibitor.

-

Perfuse the chamber with a solution containing a high concentration of amiloride (e.g., 10 µM) to fully block ENaC.

-

Measure the remaining whole-cell current.

-

The amiloride-sensitive current (ΔIami), which represents the ENaC activity, is calculated by subtracting the current in the presence of amiloride from the baseline current.[9]

4. IC50 Curve Generation:

-

To determine the IC50 of phenamil, expose ENaC-expressing oocytes to a range of this compound concentrations (e.g., 1 nM to 100 µM).[8]

-

For each concentration, measure the resulting ΔIami.

-

Normalize the current response at each concentration to the maximal current recorded with no inhibitor.

-

Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Signaling Pathways and Regulation of ENaC

The activity of ENaC is tightly regulated by a complex network of signaling pathways. Phenamil acts as a direct pore blocker, but understanding the channel's lifecycle and regulatory mechanisms is crucial for contextualizing its inhibitory effects.

Proteolytic Activation of ENaC

ENaC is synthesized as a precursor protein that requires proteolytic cleavage of its α and γ subunits for full activation.[3][9] This cleavage, mediated by proteases such as furin, plasmin, and chymotrypsin, releases inhibitory tracts from the channel's extracellular domain, leading to a higher open probability.

Caption: Proteolytic activation pathway of ENaC and its blockade by phenamil.

Regulation by Ubiquitination

The number of ENaC channels at the cell surface is dynamically regulated by ubiquitination. The E3 ubiquitin ligase Nedd4-2 targets ENaC for ubiquitination, which signals for its internalization and subsequent degradation in lysosomes.[10] This process is counteracted by deubiquitylating enzymes (DUBs) like Usp2-45, which is induced by the hormone aldosterone. By removing ubiquitin tags, Usp2-45 stabilizes ENaC at the plasma membrane, increasing sodium transport.[10]

Caption: Regulation of ENaC surface expression by Nedd4-2 and Usp2-45.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experiment designed to determine the IC50 of an ENaC inhibitor.

Caption: Experimental workflow for determining the IC50 of an ENaC inhibitor.

References

- 1. scbt.com [scbt.com]

- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Phenamil Methanesulfonate in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Defective CFTR function leads to a cascade of downstream effects, most critically in the airways, where impaired ion transport results in dehydration of the airway surface liquid (ASL), accumulation of thick, tenacious mucus, and a cycle of chronic infection and inflammation that ultimately leads to respiratory failure.

One of the key pathophysiological features of the CF airway is the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC). This excessive sodium influx further depletes the ASL. Consequently, inhibition of ENaC has been a long-standing therapeutic strategy to rehydrate the airway surface and improve mucociliary clearance. Phenamil methanesulfonate, a potent second-generation analog of the diuretic amiloride, emerged as a candidate for this therapeutic approach. This technical guide provides an in-depth overview of the role of phenamil in CF research, detailing its mechanism of action, preclinical findings, and the experimental methodologies used to evaluate its potential.

Mechanism of Action: Targeting ENaC to Rehydrate Airways

Phenamil is a competitive blocker of the epithelial sodium channel (ENaC). In the context of the CF airway, the rationale for its use is to counteract the pathological hyperabsorption of sodium. By inhibiting ENaC, phenamil is intended to reduce the driving force for water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid and promoting mucus clearance.

The Pathophysiological Role of ENaC in Cystic Fibrosis

In a healthy airway epithelium, a delicate balance between sodium absorption (mediated by ENaC) and chloride secretion (mediated by CFTR) maintains the hydration of the airway surface. In individuals with CF, the dysfunction of CFTR disrupts this balance. The absence of chloride secretion, coupled with the persistent or even increased activity of ENaC, leads to a net increase in ion and water absorption from the airway lumen. This results in a dehydrated and thickened mucus layer that is difficult to clear, creating an environment ripe for bacterial colonization and chronic inflammation.

Phenamil as an ENaC Inhibitor

Phenamil, along with its counterpart benzamil, was developed to have a higher affinity and potency for ENaC compared to the first-generation inhibitor, amiloride. The therapeutic hypothesis was that a more potent ENaC blocker would lead to a more sustained and clinically significant improvement in airway hydration and mucociliary clearance in individuals with CF.

Quantitative Data from Preclinical Studies

Preclinical investigations of phenamil and other amiloride analogs provided valuable quantitative data on their potential as CF therapeutics. These studies, primarily conducted in vitro using cultured human and ovine bronchial epithelial cells and in vivo in animal models, aimed to characterize the potency, efficacy, and pharmacokinetic properties of these compounds.

| Parameter | Amiloride | Benzamil | Phenamil | Reference |

| Potency (K_i in µM) in Ovine Bronchial Epithelia | 0.83 ± 0.11 | 0.028 ± 0.005 | 0.045 ± 0.007 | [1] |

| Maximal Efficacy (I_max as % of baseline I_sc) | 85 ± 2 | 86 ± 2 | 84 ± 3 | [1] |

| Recovery from Maximal Block (t_1/2 in min) | 1.8 ± 0.2 | 11.2 ± 1.5 | 23.5 ± 2.9 | [1] |

| Rate of Absorption (pmol·cm⁻²·h⁻¹) | 1.8 ± 0.3 | 11.8 ± 1.9 | 23.8 ± 3.5 | [1] |

| Parameter | Non-CF Human Nasal Epithelium | CF Human Nasal Epithelium | Reference |

| Phenamil Half-Maximal Blocker Concentration (K_1/2 in nM) | 12.5 ± 1.2 | 17.1 ± 1.1 | [2] |

| Parameter | Amiloride | Benzamil | Reference |

| In Vivo Effect on Tracheal Mucus Velocity (TMV) in Sheep (% increase from baseline) | Transient increase | Enhanced TMV, but not significantly greater than amiloride | [1] |

| In Vivo Effect on Mucus Clearance (MC) in Sheep | Modest improvement | Enhanced MC, but equieffective with amiloride | [1] |

Note: While direct in vivo data for phenamil's effect on TMV and MC is limited due to its rapid absorption, the data for benzamil, which has a slower absorption rate than phenamil, illustrates the challenges faced by this class of compounds. The rapid absorption of these potent ENaC blockers from the mucosal surface limited their duration of action and, consequently, their therapeutic efficacy in vivo.

Experimental Protocols

The evaluation of phenamil and other ENaC inhibitors in the context of cystic fibrosis research has relied on a set of specialized experimental techniques to assess their effects on ion transport and airway surface hydration.

Ussing Chamber Electrophysiology

The Ussing chamber is a fundamental tool for studying epithelial ion transport. It allows for the measurement of short-circuit current (I_sc), a direct measure of net ion movement across an epithelial monolayer.

Protocol for Assessing ENaC Inhibition in Cultured Bronchial Epithelial Cells:

-

Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Measurement of Baseline I_sc: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded. The baseline I_sc in airway epithelia is largely due to sodium absorption through ENaC.

-

Application of Phenamil: this compound is added to the apical chamber at varying concentrations. The resulting decrease in I_sc is measured, reflecting the inhibition of ENaC.

-

Data Analysis: Dose-response curves are generated by plotting the percentage inhibition of I_sc against the concentration of phenamil. From these curves, the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (K_i) can be calculated.

Nasal Potential Difference (NPD) Measurement

NPD is a non-invasive in vivo technique used to assess ion transport across the nasal epithelium. It is a valuable tool for diagnosing CF and for evaluating the in vivo efficacy of ion channel-targeted therapies.

Protocol for NPD Measurement:

-

Subject Preparation: The subject is placed in a comfortable position, and a reference electrode is placed on the forearm.

-

Exploring Electrode Placement: A fine, flexible catheter with an exploring electrode at its tip is gently inserted into the nasal cavity and placed on the inferior turbinate.

-

Perfusion Protocol: The nasal mucosa is sequentially perfused with different solutions to isolate and measure the activity of specific ion channels:

-

Ringer's solution: To establish a baseline potential difference.

-

Ringer's solution with amiloride (or phenamil): To measure the amiloride-sensitive potential difference, which reflects ENaC activity.

-

Chloride-free Ringer's solution with amiloride: To create a chloride gradient and measure the potential difference change upon stimulation of CFTR.

-

Chloride-free Ringer's solution with amiloride and a CFTR agonist (e.g., isoproterenol): To measure the maximal CFTR-mediated chloride secretion.

-

-

Data Recording and Analysis: The potential difference is continuously recorded throughout the perfusion protocol. The changes in potential difference in response to each solution are calculated to assess ENaC and CFTR function.

Airway Surface Liquid (ASL) Height Measurement

Directly measuring the height of the ASL is crucial for determining the efficacy of therapies aimed at rehydrating the airway surface. Confocal microscopy is a common method for this measurement.

Protocol for ASL Height Measurement:

-

Cell Culture: Bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation and mucus production.

-

Labeling of ASL: A small volume of a solution containing a high-molecular-weight, fluorescently labeled dextran (which does not readily cross the epithelium) is added to the apical surface of the cell culture.

-

Confocal Microscopy: The culture is placed on the stage of a confocal microscope. A series of x-z scans are performed to generate a cross-sectional image of the epithelial monolayer and the overlying fluorescently labeled ASL.

-

Image Analysis: The height of the fluorescent layer is measured from the apical surface of the cells to the top of the liquid layer using image analysis software.

-

Assessment of Phenamil's Effect: ASL height is measured at baseline and after the addition of phenamil to the apical surface to determine its effect on ASL volume.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway in CF airway pathophysiology and the experimental workflow for evaluating ENaC inhibitors.

Caption: Pathophysiological cascade in the cystic fibrosis airway.

Caption: Therapeutic rationale for phenamil in cystic fibrosis.

References

Phenamil Methanesulfonate and Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which phenamil methanesulfonate modulates the Bone Morphogenetic Protein (BMP) signaling pathway. It consolidates findings from key research, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction to BMP Signaling and Phenamil

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that are crucial for a wide range of developmental and homeostatic processes, including embryogenesis and, most notably, bone and cartilage formation.[1][2] The BMP signaling pathway is initiated when a BMP ligand binds to a complex of two types of serine/threonine kinase receptors on the cell surface (Type I and Type II).[1][3] This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These activated R-SMADs then form a complex with a common mediator, SMAD4, and translocate to the nucleus to regulate the transcription of target genes, driving cellular responses like osteoblast differentiation.[2][3][4]

Phenamil, a derivative of the FDA-approved diuretic amiloride, has been identified as a potent small-molecule activator of the BMP signaling pathway.[5][6] It has been shown to induce osteoblastic differentiation and mineralization, acting cooperatively with BMPs to enhance their effects.[4][7] This synergistic action presents a promising therapeutic strategy for enhancing bone repair and regeneration.[8][9]

Core Mechanism of Action: Phenamil's Influence on the BMP-SMAD Axis

Research indicates that phenamil does not act as a direct agonist of BMP receptors but rather potentiates the pathway by modulating key intracellular regulatory proteins. The primary mechanism involves the induction of Tribbles homolog 3 (Trb3), a protein known to be a positive regulator of BMP signaling.[4][10][11]

The established sequence of events is as follows:

-

Induction of Trb3: Phenamil treatment leads to an increase in the expression of Trb3.[4][5][11]

-

Downregulation of Smurf1: Trb3 enhances the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[4][5] Smurf1 is an E3 ubiquitin ligase that targets R-SMADs for proteasomal degradation, thereby acting as a negative regulator of BMP signaling.[12][13]

-

Stabilization of SMADs: By promoting the degradation of Smurf1, phenamil treatment leads to the stabilization and increased cellular levels of BMP signal transducers SMAD1, SMAD5, and SMAD8.[4][5][11]

-

Enhanced BMP Signaling: The elevated levels of SMADs amplify the downstream signal originating from BMP receptor activation, leading to a more robust transcriptional response and enhanced osteogenic differentiation.[4][5]

This mechanism allows phenamil to work additively with BMPs, such as BMP-2 and BMP-9, to significantly promote the expression of osteogenic markers and subsequent bone formation.[4][6][8]

Caption: Phenamil enhances BMP signaling by inducing Trb3, which promotes Smurf1 degradation and stabilizes SMADs.

Quantitative Data Summary

The synergistic effect of phenamil and BMPs has been quantified across various studies, primarily through changes in gene expression and protein levels related to osteogenesis.

| Cell Type | Treatment | Assay | Key Quantitative Findings | Reference |

| M2-10B4 MSCs | Phenamil (10 µM) for 3 days | Immunoblot | Increased protein levels of Trb3 and SMAD1/5/8; Decreased Smurf1 protein levels. | [5] |

| M2-10B4 MSCs | Phenamil (10 µM) + BMP7 for 6 days | qPCR | Additive increase in mRNA expression of osteogenic markers (ALP, Runx2, OCN, Osterix) compared to either agent alone. | [7] |

| Adipose-Derived Stem Cells (ASCs) | Phenamil + BMP-2 | Immunoblot | Phenamil treatment (with or without BMP-2) for 3 days increased Trb3 and SMAD1/5/8 protein levels while downregulating Smurf1. | [11] |

| Human Amniotic Epithelial Cells (hAECs) | BMP-9 + Phenamil for 14 days | Biochemical Assays | Combination treatment significantly increased levels of calcium, phosphate, LDH, and ALP activity compared to BMP-9 alone. | [6] |

| Mouse Calvarial Defects | Scaffolds with Phenamil + BMP-2 (6 weeks) | Micro-CT & Histology | Combination scaffolds significantly promoted bone regeneration compared to scaffolds with either phenamil or BMP-2 alone. | [8] |

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of phenamil on BMP signaling and osteogenesis.

-

Cell Lines:

-

M2-10B4 (M2) Mouse Mesenchymal Stem Cells (MSCs): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

-

Adipose-Derived Stem Cells (ASCs): Isolated from adipose tissue and cultured in control medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

-

-

Osteogenic Differentiation Medium: For differentiation experiments, the culture medium is often supplemented with osteogenic inducers such as β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).

-

Treatment Protocols:

-

This compound: Typically used at a concentration of 10 µM, dissolved in DMSO. Control cells are treated with an equivalent volume of DMSO.

-

BMPs: Recombinant human BMP-2, BMP-7, or BMP-9 are used at concentrations ranging from 50 to 100 ng/mL.

-

Duration: Treatment times vary based on the endpoint being measured, ranging from 24 hours for early gene expression analysis to 3-6 days for protein analysis and up to 4 weeks for mineralization assays.[5][7]

-

This technique is used to measure the relative abundance of specific proteins.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Trb3, anti-Smurf1, anti-SMAD1/5/8, anti-β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control.[5][11]

This method is used to quantify mRNA levels of target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a reagent like TRIzol or a column-based kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, gene-specific primers (for genes like Id1, ALP, Runx2, OCN, Osterix, Trb3), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene such as GAPDH or β-actin.

These assays visualize and quantify the mineralized matrix deposition, a hallmark of late-stage osteoblast differentiation.

-

Von Kossa Staining:

-

Cells cultured for several weeks are fixed (e.g., with 10% formalin).

-

The fixed cells are incubated with a silver nitrate solution under UV light.

-

Calcium phosphate deposits appear as black/brown nodules, which can be imaged and quantified.[7]

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Cells are lysed after a shorter differentiation period (e.g., 7-14 days).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

-

The conversion of pNPP to p-nitrophenol by ALP is measured colorimetrically at 405 nm. Activity is typically normalized to the total protein content.[6]

-

Caption: A typical workflow for assessing phenamil's osteogenic effects, from cell culture to molecular analysis.

Conclusion and Future Directions

This compound has been clearly identified as a small-molecule enhancer of the BMP signaling pathway.[5][6] Its mechanism of action, centered on the Trb3-mediated degradation of the SMAD inhibitor Smurf1, provides a clear rationale for its ability to potentiate osteogenesis.[4][11] The synergistic activity observed when phenamil is combined with BMPs offers a significant therapeutic advantage, potentially allowing for lower, more cost-effective doses of recombinant BMPs in clinical applications for bone repair, which could mitigate dose-dependent side effects.[8]

While the downstream effects of phenamil on the BMP pathway are well-characterized, the direct molecular target of phenamil remains to be definitively identified.[5] Future research should focus on elucidating this primary interaction to fully understand its pharmacology. Further in vivo studies in various models of bone injury are also necessary to translate the promising preclinical findings into effective therapeutic strategies for bone regeneration.

References

- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism for the action of bone morphogenetic proteins and regulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARK_OSTEOBLAST_DIFFERENTIATION_BY_PHENYLAMIL_DN [gsea-msigdb.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Regulatory Mechanism of the Bone Morphogenetic Protein (BMP) Signaling Pathway Involving the Carboxyl-Terminal Tail Domain of BMP Type II Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Phenamil Methanesulfonate: A Technical Guide for Researchers

An In-depth Examination of a Potent Amiloride Analog for Drug Development and Scientific Research

Executive Summary

Phenamil methanesulfonate, a structural analog of amiloride, has emerged as a significant small molecule in biomedical research due to its potent and diverse biological activities. It is recognized primarily as a more potent and less reversible blocker of the epithelial sodium channel (ENaC) compared to its parent compound, amiloride.[1][2] Beyond its canonical role in ion channel modulation, phenamil exhibits profound effects on critical signaling pathways, most notably the Bone Morphogenetic Protein (BMP) pathway, positioning it as a molecule of interest for therapeutic strategies in cystic fibrosis, pulmonary hypertension, and bone regeneration.[1][3][4] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, mechanisms of action, quantitative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Phenamil is a pyrazine derivative, and its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[5]

| Property | Value | Reference |

| IUPAC Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | [3] |

| CAS Number | 1161-94-0 | [3] |

| Molecular Formula | C₁₂H₁₂ClN₇O • CH₃SO₃H | [3] |

| Molecular Weight | 401.8 g/mol | [3] |

| Synonyms | Phenylamil, 3,5-diamino-N-(amino(anilino)methylene)-6-chloro-pyrazine-2-carboxamide | [6] |

Mechanism of Action

Phenamil's biological effects are multifaceted, stemming from its interaction with multiple molecular targets.

Epithelial Sodium Channel (ENaC) Inhibition

The primary and most well-characterized mechanism of phenamil is the blockade of the epithelial sodium channel (ENaC). ENaC is a crucial membrane protein for maintaining electrolyte and fluid balance in various tissues, including the airways and kidneys.[5][7] Phenamil acts as a direct, potent, and less reversible inhibitor of ENaC compared to amiloride.[1][2] This inhibition reduces sodium ion reabsorption, a key therapeutic target in conditions like cystic fibrosis where ENaC hyperactivity contributes to airway surface liquid depletion.[7] The methanesulfonate salt form is noted to facilitate strong ionic interactions with channel residues, leading to conformational changes that regulate sodium transport.[5]

Modulation of Other Ion Channels and Transporters

Beyond ENaC, phenamil interacts with other ion transport systems:

-

TRPP3 Inhibition: It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel, inhibiting TRPP3-mediated calcium transport.[1][2]

-

Na+/Ca2+ Exchange: Some amiloride analogs, including phenamil, have been shown to inhibit the Na+/Ca2+ exchanger, which can contribute to positive inotropic effects in cardiovascular tissues.[3]

Activation of the BMP Signaling Pathway

A distinct and significant mechanism of phenamil is its ability to strongly activate the Bone Morphogenetic Protein (BMP) signaling pathway.[1][4] This action is not shared by all amiloride derivatives and positions phenamil as a valuable tool for studying and promoting osteogenesis. Phenamil induces the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[8][9] The reduction in Smurf1 protein levels stabilizes SMAD transcription factors (SMAD1/5/8), key transducers of BMP signaling, enhancing their activity and promoting the expression of osteogenic marker genes.[8][9] This synergistic effect with BMPs makes phenamil a promising candidate for bone repair applications.[4][10]

Quantitative Pharmacological Data

The potency of phenamil has been quantified across various experimental systems.

| Target/System | Assay Type | Species/Cell Line | Metric | Value | Reference |

| ENaC | Electrophysiology | - | IC₅₀ | 400 nM | [1][2] |

| TRPP3 | Ca²⁺ Uptake Assay | Oocytes | IC₅₀ | 140 nM (0.14 µM) | [1][3] |

| Basal Short-Circuit Current | Ussing Chamber | Human Bronchial Epithelia | IC₅₀ | 75 nM | [3] |

| Basal Short-Circuit Current | Ussing Chamber | Ovine Bronchial Epithelia | IC₅₀ | 116 nM | [3] |

| KCl-induced Contractions | Aortic Ring Assay | Rat (endothelium-denuded) | EC₅₀ | 6.76 µM | [3] |

| Contractile Force | Papillary Muscle Assay | Rat (right ventricle) | EC₅₀ | 16.98 µM | [3] |

| MEL Cell Differentiation | Plasma Clot Assay | Murine Erythroleukemia | K₁/₂ | 2.5-5.0 µM | [11] |

| Binding Affinity | Radioligand Binding ([³H]phenamil) | Pig Kidney Membranes | Kₑ | 20 nM | [12] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving phenamil.

ENaC Inhibition via Short-Circuit Current Measurement

This protocol assesses the inhibitory effect of phenamil on ion transport across an epithelial cell monolayer.

-

Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent, high-resistance monolayer is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating apical and basolateral chambers filled with appropriate physiological saline solutions, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is continuously recorded.

-

Phenamil Application: After a stable baseline Isc is achieved, phenamil is added cumulatively to the apical chamber.

-

Data Analysis: The decrease in Isc following phenamil addition is measured. Dose-response curves are generated by plotting the percent inhibition of the basal Isc against the phenamil concentration to calculate the IC₅₀ value.[3]

TRPP3-Mediated Ca²⁺ Uptake Assay

This assay quantifies the inhibition of calcium transport by phenamil through the TRPP3 channel.

-

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding for TRPP3 or with water (as a control).

-

Radiotracer Uptake: Oocytes are incubated in a solution containing a radioactive calcium isotope (⁴⁵Ca²⁺) in the presence of varying concentrations of this compound (e.g., 1 µM).[1]

-

Washing and Lysis: After incubation, oocytes are washed thoroughly to remove external radiotracer and then lysed.

-

Scintillation Counting: The amount of ⁴⁵Ca²⁺ taken up by the oocytes is measured using a scintillation counter.

-

Analysis: The inhibition of ⁴⁵Ca²⁺ uptake in TRPP3-expressing oocytes compared to controls is calculated to determine the IC₅₀ of phenamil for TRPP3.[1]

In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol evaluates the cooperative effect of phenamil and BMPs on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

-

Cell Seeding: M2-10B4 MSCs are seeded in culture plates.

-

Treatment: Cells are treated with an osteogenic medium containing BMPs (e.g., BMP-2) with or without phenamil (e.g., 10 µM). The medium is changed regularly for a period of several weeks (e.g., 4 weeks).[8]

-

Mineralization Staining (Von Kossa): After the treatment period, cells are fixed, and Von Kossa staining is performed to visualize mineralized matrix deposits (calcium phosphate), which appear as black nodules.

-

Gene Expression Analysis (RT-PCR): At various time points, RNA is extracted from treated cells. Real-time PCR is used to quantify the expression of osteogenic marker genes (e.g., ALP, Osteocalcin).

-

ALP Activity Assay: Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

-

Workflow Visualization:

Applications in Research and Drug Development

Phenamil's distinct pharmacological profile makes it a valuable tool and potential therapeutic agent.

-

Cystic Fibrosis: As a potent ENaC blocker, phenamil is investigated for its potential to restore airway surface liquid in cystic fibrosis patients. However, like other amiloride analogs, its rapid clearance from the lungs has been a challenge for clinical development.[7][13]

-

Bone Regeneration: The unique ability of phenamil to synergistically enhance BMP-induced osteogenesis makes it a strong candidate for bone repair therapies.[8][10] It has been shown to promote bone healing in animal models of critical-sized bone defects when delivered with BMP-2.[4]

-

Pulmonary Hypertension: Studies in rat models have shown that phenamil can reduce chronic hypoxia-induced pulmonary hypertension and vascular remodeling, partly through its effects on the BMP signaling pathway.[1][3]

-

Research Tool: Phenamil serves as a standard laboratory tool for inhibiting ENaC and studying the physiological roles of this channel in various tissues. Its specific effect on the Trb3-Smurf1-SMAD axis also makes it useful for dissecting the regulation of BMP signaling.[9]

Conclusion

This compound is a powerful amiloride analog whose utility extends far beyond its function as a diuretic. Its high-potency inhibition of ENaC and its unique activation of the BMP signaling pathway provide a dual mechanism of action that is of significant interest to researchers in pulmonology, nephrology, and orthopedics. The quantitative data and experimental frameworks presented in this guide offer a foundation for professionals in drug discovery and biomedical research to further explore the therapeutic potential of this versatile small molecule. Continued investigation, particularly in developing strategies to overcome pharmacokinetic challenges like rapid clearance, will be crucial in translating the promising preclinical findings of phenamil into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Phenamil | C12H12ClN7O | CID 135403792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenamil, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

Phenamil Methanesulfonate: A Novel Investigational Compound for Pulmonary Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Phenamil methanesulfonate, an amiloride derivative and epithelial sodium channel (ENaC) inhibitor, has emerged as a promising investigational compound for PH. Preclinical research indicates that phenamil attenuates pulmonary vascular remodeling through a novel mechanism involving the activation of the calcineurin-nuclear factor of activated T cells (NFAT) signaling pathway and enhancement of bone morphogenetic protein (BMP) signaling. This technical guide provides a comprehensive overview of the current research on phenamil for pulmonary hypertension, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to Pulmonary Hypertension and the Role of Vascular Remodeling

Pulmonary hypertension is a complex multifactorial disease involving vasoconstriction, inflammation, and profound structural changes in the pulmonary vasculature, collectively termed vascular remodeling.[1] This remodeling process is characterized by the proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to thickening of the vessel walls, narrowing of the lumen, and increased pulmonary vascular resistance.[2][3] Several signaling pathways are implicated in the pathogenesis of PH, including the endothelin, nitric oxide, and prostacyclin pathways, which are the targets of current approved therapies.[4][5][6] However, the need for novel therapeutic approaches that can reverse or inhibit vascular remodeling remains a critical unmet need.

This compound: Mechanism of Action in Pulmonary Hypertension

Phenamil's therapeutic potential in pulmonary hypertension extends beyond its known role as an ENaC inhibitor. Research has elucidated a distinct signaling cascade through which phenamil exerts its beneficial effects on the pulmonary vasculature.

Activation of the Calcineurin-NFAT Pathway

Studies have demonstrated that phenamil elevates intracellular calcium concentrations in PASMCs.[7] This increase in calcium activates calcineurin, a calcium-calmodulin-dependent serine/threonine protein phosphatase. Activated calcineurin then dephosphorylates the nuclear factor of activated T cells (NFAT), enabling its translocation into the nucleus, where it functions as a transcription factor.[7]

Induction of Tribbles Homolog 3 (Trb3)

Once in the nucleus, activated NFAT promotes the transcription of the Trb3 gene.[7] Trb3 is a pseudokinase that has been shown to play a crucial role in regulating cell proliferation and differentiation. In the context of pulmonary hypertension, the induction of Trb3 is a key event in mediating the effects of phenamil.

Facilitation of Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is critical for maintaining pulmonary vascular homeostasis and promoting a contractile, non-proliferative phenotype in PASMCs.[7][8] Mutations in the bone morphogenetic protein receptor type II (BMPR2) gene are a major cause of heritable pulmonary arterial hypertension.[8][9] Phenamil, through the induction of Trb3, facilitates the procontractile effects of BMP signaling.[7] This helps to counteract the proliferative and synthetic phenotype of PASMCs observed in pulmonary hypertension.

Preclinical Evidence and Quantitative Data

Preclinical studies in animal models of pulmonary hypertension have provided evidence for the therapeutic potential of phenamil.

In Vivo Efficacy in Hypoxia-Induced Pulmonary Hypertension

In a rat model of hypoxia-induced pulmonary hypertension, phenamil administration has been shown to attenuate the development of the disease.[7] Key findings from these studies are summarized in the table below.

| Parameter | Control (Hypoxia) | Phenamil-treated (Hypoxia) | Reference |

| Right Ventricular Systolic Pressure (RVSP) | Significantly elevated | Attenuated elevation | [7] |

| Pulmonary Vascular Remodeling | Significant medial thickening | Reduced medial thickening | [7] |

| Trb3 Expression (lung tissue) | Decreased | Restored to normoxic levels | [7] |

| Id3 Expression (lung tissue) | Decreased | Restored to normoxic levels | [7] |

Note: Specific quantitative values were not available in the cited abstract. Researchers should refer to the full publication for detailed data.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the effects of phenamil in pulmonary hypertension models.[7][10][11][12]

Hypoxia-Induced Pulmonary Hypertension Rat Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Hypoxia Induction: Animals are housed in a hypobaric chamber with a simulated altitude to achieve a fraction of inspired oxygen (FiO2) of 10% for a period of 3 to 4 weeks.[10]

-

Phenamil Administration: this compound is dissolved in an appropriate vehicle (e.g., saline) and administered daily via subcutaneous injection or osmotic mini-pumps at a specified dose.

-

Hemodynamic Measurements: At the end of the study period, rats are anesthetized, and right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Histological Analysis: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arterioles.

-

Gene and Protein Expression Analysis: Lung tissue homogenates are used for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as Trb3 and Id3. Western blotting is performed to assess the protein expression levels of key signaling molecules.

In Vitro Studies with Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Cell Culture: Primary human or rat PASMCs are isolated and cultured in appropriate growth media.

-

Phenamil Treatment: Cells are treated with varying concentrations of this compound for specified time periods.

-

Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorescence microscopy.

-

Western Blotting: Protein lysates are collected to analyze the phosphorylation status of NFAT and the expression levels of Trb3 and other target proteins.

-

Gene Expression Analysis: RNA is extracted, and qRT-PCR is performed to quantify the mRNA levels of Trb3 and other genes of interest.

-

Cell Proliferation and Migration Assays: The effect of phenamil on PASMC proliferation (e.g., BrdU incorporation assay) and migration (e.g., transwell migration assay) is assessed.

Discussion and Future Directions

The preclinical data on this compound present a compelling case for its further investigation as a novel therapy for pulmonary hypertension. Its unique mechanism of action, which involves the restoration of BMP signaling through the calcineurin-NFAT-Trb3 axis, distinguishes it from currently available treatments that primarily target vasodilation.

Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic dose of phenamil and its therapeutic window.

-

Long-term efficacy and safety: To evaluate the sustained effects and potential side effects of chronic phenamil administration.

-

Combination therapies: To investigate the potential synergistic effects of phenamil with existing pulmonary hypertension therapies.

-

Clinical trials: To translate the promising preclinical findings into clinical studies in patients with pulmonary hypertension.

Conclusion

This compound represents a novel and promising investigational drug for the treatment of pulmonary hypertension. Its ability to attenuate vascular remodeling by activating a unique signaling pathway offers a new therapeutic avenue for this devastating disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of phenamil in pulmonary hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Study finds new treatment for pulmonary hypertension holds promise [health.ucdavis.edu]

- 3. news-medical.net [news-medical.net]

- 4. Fundamental and Targeted Approaches in Pulmonary Arterial Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulmonary Arterial Hypertension: Pathophysiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Pulmonary Arterial Hypertension: An Overview of Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Amiloride Derivative Phenamil Attenuates Pulmonary Vascular Remodeling by Activating NFAT and the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways and targeted therapy for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic Approaches for Treating Pulmonary Arterial Hypertension by Correcting Imbalanced TGF-β Superfamily Signaling [frontiersin.org]

- 10. fortunejournals.com [fortunejournals.com]

- 11. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of Phenamil Methanesulfonate on Adipogenesis

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a fundamental biological process with significant implications for metabolic health and disease. The master transcriptional regulator of this process is the nuclear receptor, Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] The identification of small molecules that can modulate adipogenesis is of great interest for both basic research and therapeutic development. This compound, an amiloride derivative, has been identified as a potent pro-adipogenic compound.[1][2] This technical guide provides a comprehensive overview of the effects of phenamil on adipogenesis, detailing its mechanism of action, summarizing key experimental data, and providing detailed experimental protocols.

Core Mechanism of Action

Phenamil promotes adipocyte differentiation by initiating a signaling cascade that culminates in the enhanced expression and activity of PPARγ.[1] Unlike many adipogenic agents, phenamil does not act as a direct ligand for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR).[1] Instead, its mechanism is distinct and involves the induction of the transcription factor ETS variant 4 (ETV4).[1]

The proposed signaling pathway is as follows:

-

Phenamil Treatment : Preadipocytes are exposed to phenamil.

-

ETV4 Induction : Phenamil rapidly and acutely induces the expression of ETV4. This induction is specific, as other adipogenic compounds do not necessarily induce ETV4.[1]

-

Upstream Regulation of PPARγ : ETV4 acts upstream of PPARγ, enhancing its mRNA and protein expression.[1]

-

Adipogenic Cascade : The elevated levels of PPARγ then drive the expression of a suite of downstream target genes essential for the adipocyte phenotype, including lipid metabolism enzymes (e.g., aP2, CD36, LPL) and other key transcription factors like C/EBPα.[1][3]

Crucially, the adipogenic action of phenamil is independent of the Wnt/β-catenin signaling pathway, a known negative regulator of adipogenesis.[1][4][5] Furthermore, its effect is not mediated through its classical role as an inhibitor of the epithelial sodium channel (ENaC), as other ENaC-inhibiting amiloride derivatives do not promote adipogenesis, and the ENaC subunits are not expressed in the commonly used preadipocyte cell lines like 3T3-L1 and 3T3-F442A.[1]

Data Presentation: Quantitative Effects of Phenamil

The pro-adipogenic effects of phenamil have been quantified in various studies, primarily through the analysis of gene expression and lipid accumulation. The following tables summarize these findings.

Table 1: Effect of Phenamil on Adipogenic Gene Expression in Murine Preadipocytes (3T3-F442A)

| Gene | Treatment | Fold Induction (mRNA level) | Cell Line | Reference |

| ETV4 | 10 µM Phenamil (6h) | ~3.5 | 3T3-F442A | [1] |

| ETV5 | 10 µM Phenamil (6h) | ~2.5 | 3T3-F442A | [1] |

| PPARγ | 10 µM Phenamil (24h) | ~3.0 | 3T3-F442A | [1] |

| aP2 | 10 µM Phenamil (6 days) | Significant Increase | 3T3-F442A | [1] |

| Adiponectin | 10 µM Phenamil (6 days) | Significant Increase | 3T3-F442A | [1] |

Note: Data are approximated from graphical representations in the cited literature. "Significant Increase" indicates a statistically significant rise reported in the study, where specific fold-change was not provided.

Table 2: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes

| Gene | Treatment Condition | Relative mRNA Expression | Reference |

| PPARγ2 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |

| C/EBPα | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |

| C/EBPβ | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |

| FABP4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |

| LPL | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |

| ETV4 & ETV5 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |

DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. This cocktail is a standard adipogenic inducer.[6][7]

Table 3: Comparison of Amiloride Derivatives on Adipogenesis in 3T3-F442A Cells

| Compound (10 µM) | Adipogenic Effect (Lipid Accumulation) | Induction of PPARγ mRNA | Reference |

| Phenamil | Strong Induction | Yes | [1] |

| Amiloride | No Effect | No | [1] |

| Benzamil | No Effect | No | [1] |

| Dimethyl Amiloride (DMA) | No Effect | No | [1] |

Mandatory Visualizations

Caption: Signaling pathway of phenamil-induced adipogenesis.

Caption: Workflow for assessing phenamil's effect on adipogenesis.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments cited in the literature.

Cell Culture and Adipocyte Differentiation

This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.[1][8]

-

Materials:

-

3T3-L1 or 3T3-F442A preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Bovine Calf Serum (BCS)

-

Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 1.7 µM Insulin.

-

Differentiation Medium II: DMEM with 10% FBS and 1.7 µM Insulin.

-

This compound (Sigma-Aldrich, #P203) dissolved in DMSO.

-

-

Procedure:

-

Plating: Plate preadipocytes in the desired format (e.g., 6-well or 12-well plates) and grow to confluence in DMEM with 10% BCS. Maintain cells for an additional 2 days post-confluence.

-

Induction: On Day 0, replace the medium with Differentiation Medium I (DMI) containing the desired concentration of phenamil (e.g., 10 µM) or vehicle control (DMSO).

-

Maturation: On Day 2, replace the medium with Differentiation Medium II containing phenamil or vehicle.

-

Maintenance: From Day 4 onwards, replace the medium every 2 days with Differentiation Medium II containing phenamil or vehicle.

-

Harvesting: Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 8.

-

Oil Red O Staining for Lipid Accumulation

This method visualizes the intracellular lipid droplets characteristic of mature adipocytes.[9]

-

Materials:

-

Oil Red O stock solution (0.3 g Oil Red O in 100 ml 99% isopropanol).

-

Oil Red O working solution (6 parts stock solution, 4 parts distilled water; filtered).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

-

Procedure:

-

Fixation: Wash differentiated cells twice with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Add the Oil Red O working solution to each well, ensuring full coverage, and incubate for 20-30 minutes at room temperature.

-

Destaining: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Visualization: Visualize the red-stained lipid droplets using light microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~510 nm.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of target genes.[1]

-

Materials:

-

RNA extraction kit (e.g., RNeasy, Qiagen).

-

cDNA synthesis kit (e.g., iScript, Bio-Rad).

-

SYBR Green PCR master mix.

-

Gene-specific primers (e.g., for ETV4, PPARγ, aP2, and a housekeeping gene like 36B4 or GAPDH).

-

-

Procedure:

-

RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.

-

PCR Amplification: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Western Blotting for Protein Analysis

This technique is used to detect and quantify the protein levels of key adipogenic factors.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PPARγ, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Conclusion

This compound serves as a valuable chemical tool for investigating the molecular underpinnings of adipogenesis. Its unique mechanism of action, which involves the induction of ETV4 upstream of the master regulator PPARγ, distinguishes it from classical PPARγ agonists and other adipogenic agents.[1] The data clearly demonstrate its efficacy in promoting adipocyte differentiation across different cell models. The detailed protocols provided herein offer a robust framework for researchers to further explore the phenamil-induced adipogenic pathway and to identify novel regulatory nodes in fat cell development. This knowledge is critical for advancing our understanding of metabolic health and for the potential development of new therapeutic strategies targeting adipose tissue.

References

- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Running Against the Wnt: How Wnt/β-Catenin Suppresses Adipogenesis [frontiersin.org]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying Adipogenic Chemicals: Disparate effects in 3T3-L1, OP9 and primary mesenchymal multipotent cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. coriell.org [coriell.org]

Phenamil Methanesulfonate and Osteoblastic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phenamil methanesulfonate, a small molecule amiloride derivative, and its significant role in promoting osteoblastic differentiation and bone mineralization. It consolidates key findings on its mechanism of action, presents quantitative data from seminal studies, details relevant experimental protocols, and explores its therapeutic potential in bone regeneration.

Core Mechanism of Action: Potentiation of BMP Signaling

Phenamil's primary osteogenic effect stems from its ability to enhance the Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in bone formation.[1][2] It does not act as a direct BMP agonist but rather as a modulator that amplifies the downstream effects of BMPs.[1] The mechanism is centered on the regulation of SMAD proteins, the key transcription factors in BMP signaling.[1][3]

The established pathway is as follows:

-

Induction of Trb3: Phenamil treatment induces the expression of Tribbles homolog 3 (Trb3).[1][2]

-

Degradation of Smurf1: Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMADs for destruction.[1][3]

-

SMAD Stabilization: By reducing Smurf1 levels, phenamil stabilizes the BMP signal transducers (SMAD1/5/8), leading to their accumulation.[1][4]

-

Enhanced Gene Transcription: Increased levels of stabilized SMADs result in greater translocation to the nucleus and enhanced transcription of osteogenic target genes, such as Runx2, Osterix, and Alkaline Phosphatase (ALP).[1][5]

This mechanism explains the observed synergistic or additive effects when phenamil is co-administered with BMPs like BMP-2, BMP-7, and BMP-9.[1][6][7] Phenamil essentially lowers the threshold for BMP-induced signaling, making cells more responsive to osteogenic cues.

Quantitative Data on Osteogenic Effects

Phenamil, alone and in combination with BMPs, has been shown to quantitatively increase the expression of key osteogenic markers and enhance mineralization in various cell types.

Table 1: Effect of Phenamil on Osteogenic Gene Expression

| Gene Marker | Cell Type | Treatment | Fold Increase vs. Control | Citation |

| ALP | M2-10B4 MSCs | 10 µM Phenamil | ~4.0x | [1] |

| Runx2 | M2-10B4 MSCs | 10 µM Phenamil | ~2.5x | [1] |

| Osterix | M2-10B4 MSCs | 10 µM Phenamil | ~3.0x | [1] |

| Osteocalcin (OCN) | M2-10B4 MSCs | 10 µM Phenamil | ~3.5x | [1] |

| Runx2 | Adipose-Derived Stem Cells (ASCs) | 20 µM Phenamil + Noggin shRNA | 3.8x | [8] |

| Osterix | Adipose-Derived Stem Cells (ASCs) | 20 µM Phenamil + Noggin shRNA | 33.8x | [8] |

| Id1 (BMP Target) | M2-10B4 MSCs | 10 µM Phenamil + BMP2 | Additive Effect | [1] |

Table 2: Effect of Phenamil on Biochemical Markers of Osteogenesis

| Assay | Cell Type / Model | Treatment | Outcome | Citation |

| ALP Activity | M2-10B4 MSCs | 10 µM Phenamil + BMP7 | Synergistic Stimulation | [1] |

| 45Ca Incorporation | M2-10B4 MSCs | 10 µM Phenamil + BMP7 | Synergistic Stimulation | [1] |

| Calcium Content | Human Amniotic Epithelial Cells (hAECs) | BMP-9 + Phenamil | 1.1 ± 0.2 mg/dl (vs. 0.7 ± 0.1 mg/dl in control) | [6] |

| ALP Activity | hAECs | BMP-9 + Phenamil | Significantly higher than BMP-9 alone | [6] |

| Bone Regeneration | Mouse Calvarial Defect | Phenamil + BMP-2 Scaffold | Significantly promoted regeneration vs. either alone | [7] |

Experimental Protocols

The following are synthesized methodologies for key experiments used to evaluate the osteogenic potential of phenamil.

3.1. Cell Culture and Osteogenic Differentiation

-

Cell Lines: Mouse mesenchymal stem cells (M2-10B4, C3H 10T1/2), adipose-derived stem cells (ASCs), or pre-osteoblastic cells (MC3T3-E1) are commonly used.[1][8][9]

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/ml penicillin, 100 U/ml streptomycin).[1]

-

Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic agents: 50 µg/ml ascorbic acid and 3-10 mM β-glycerophosphate.[1][6]

-

Treatment: Phenamil is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic medium, typically at a final concentration of 5-20 µM.[1][8] For combination studies, BMPs (e.g., BMP-2, BMP-7) are added at concentrations around 100 ng/ml.[1]

-

Duration: Cultures are maintained for periods ranging from 3 days (for early gene expression) to 21-28 days (for mineralization assays).[1][9]

3.2. Alkaline Phosphatase (ALP) Activity and Staining

ALP is an early marker of osteoblast differentiation.[10]

-

Staining: After 3-7 days of treatment, cells are fixed (e.g., with 4% paraformaldehyde), washed with PBS, and incubated with a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). The development of a purple/blue color indicates ALP activity.[11]

-

Quantitative Assay: Cell lysates are prepared after 3-4 days of treatment. ALP activity is measured colorimetrically using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and activity is typically normalized to total protein content.[1]

3.3. Mineralization Assays

These assays detect the formation of a mineralized extracellular matrix, a hallmark of mature osteoblasts.

-

Von Kossa Staining: After 21-28 days, cells are fixed and incubated with a silver nitrate solution under UV light. The silver replaces calcium in phosphate deposits, appearing as black/brown nodules.[1]

-

45Ca Incorporation Assay: During the final 24-48 hours of a 14-21 day culture, radioactive 45Ca is added to the medium. After incubation, the cells are washed extensively, and the incorporated radioactivity in the extracellular matrix is measured using a scintillation counter.[1]

3.4. Gene Expression Analysis (Real-Time Quantitative PCR)

-

RNA Extraction: Total RNA is extracted from cells at desired time points (e.g., 3 or 6 days) using a commercial kit (e.g., RNeasy, Stratagene).[1]

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

-

qPCR: Real-time PCR is performed using a system like the 7900HT Fast (Applied Biosystems) with SYBR Green dye.[1] Gene expression is quantified relative to a housekeeping gene (e.g., 36B4). Key target genes include ALP, Runx2, Osterix, Osteocalcin (OCN), and Id1.[1]

3.5. Western Blot for Protein Analysis

This technique is used to quantify protein levels of key signaling molecules.

-

Lysate Preparation: Cells are treated (e.g., for 3 days with phenamil) and then lysed to extract total protein.[1]

-

Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Trb3, Smurf1, SMAD1/5/8) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][3]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Therapeutic Implications and Future Directions

The ability of phenamil to enhance bone formation presents a promising therapeutic strategy for bone repair and regeneration.[2][12]

-

Adjunct Therapy: Phenamil's greatest potential may lie in its use as an adjunct to existing therapies, particularly with BMPs. By amplifying the effect of BMP-2 or BMP-9, it could allow for significantly lower doses of these expensive and potent growth factors, potentially reducing costs and mitigating side effects like inflammation and ectopic bone formation.[4][7]

-

Small Molecule Advantage: As a small molecule, phenamil offers advantages over protein-based therapeutics, including lower manufacturing costs, greater stability, and the ability to be incorporated into various delivery scaffolds for sustained local release.[4][9][13]

-

Addressing Challenges: While highly effective at promoting osteogenesis, some in vitro studies have noted that phenamil can also induce adipogenesis, a potential concern.[13] Future research is focused on mitigating this effect. One promising approach is the use of biomimetic, mineralized scaffolds that provide a microenvironment that preferentially directs phenamil-induced differentiation toward the osteoblastic lineage while suppressing the adipogenic pathway.[11][13]

Conclusion

This compound is a potent small-molecule inducer of osteoblastic differentiation. Its well-defined mechanism of action, centered on the potentiation of the BMP/SMAD signaling pathway via Trb3 induction and Smurf1 inhibition, makes it a valuable tool for bone regeneration research. Quantitative studies consistently demonstrate its ability to increase osteogenic gene expression and matrix mineralization, particularly in synergy with BMPs. With continued research into optimized delivery systems and scaffold technologies to refine its lineage-specific effects, phenamil stands as a promising candidate for developing more efficient and cost-effective strategies for treating bone defects and diseases.

References

- 1. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Short-term administration of small molecule phenamil induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]